N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Overview
Description
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C15H21BFNO3 and its molecular weight is 293.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing the tetramethyl-1,3,2-dioxaborolan moiety, similar to N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods and X-ray diffraction, with further molecular structure optimization through density functional theory (DFT). These findings highlight the compounds' complex synthesis routes and their structural validation, which are fundamental for understanding their chemical behavior and potential applications (Huang et al., 2021).
Applications in Material Science
Boronated compounds, including those with tetramethyl-1,3,2-dioxaborolan, are being explored for their utility in material science. For example, Morrison et al. (2010) described the synthesis of boronated phosphonium salts with potential applications in medical imaging and boron neutron capture therapy due to their cytotoxicity and cellular uptake properties. Such compounds offer a promising avenue for the development of new therapeutic agents, highlighting the diverse applications of boronated materials in healthcare and material science (Morrison et al., 2010).
Fluorescence Probes and Sensing Applications
The boronate ester groups in compounds similar to the query chemical have been utilized in the design of fluorescence probes for detecting various biological and chemical substances. Fischer et al. (2013) demonstrated how heterodifunctional polyfluorenes, incorporating the dioxaborolane moiety, could be used to create nanoparticles that exhibit bright fluorescence emission. These nanoparticles have potential applications in biological imaging and sensing, showcasing the role of such compounds in developing advanced diagnostic tools (Fischer et al., 2013).
Mechanism of Action
Target of Action
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a boric acid derivative . Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
Boronic acid derivatives are known to interact with their targets through carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid derivatives are known for their biological activity and pharmacological effects, and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
Properties
IUPAC Name |
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-6-12(19)18-11-9-7-8-10(13(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYLKWKSMXNFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.